2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
Properties
CAS No. |
1465923-58-3 |
|---|---|
Molecular Formula |
C14H19BO4 |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenation Followed by Miyaura Borylation
A widely adopted route involves introducing a halogen atom at the 6-position of 2-methoxybenzaldehyde, followed by palladium-catalyzed borylation.
Step 1: Directed Bromination/Iodination
The methoxy group at the 2-position directs electrophilic substitution to the 5- and 3-positions. To achieve 6-halogenation, a blocking group strategy is employed. For example, temporary protection of the aldehyde as a dimethyl acetal allows bromination at the 6-position using in at 0°C. Subsequent hydrolysis regenerates the aldehyde, yielding 6-bromo-2-methoxybenzaldehyde.
Step 2: Miyaura Borylation
The brominated intermediate undergoes borylation with bis(pinacolato)diboron () using as a catalyst and as a base in dioxane at 80°C. This method achieves 85–91% yield.
Table 1: Miyaura Borylation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(dppf)Cl (5 mol%) | 91 |
| Base | KOAc (3 equiv) | 89 |
| Solvent | 1,4-Dioxane | 85 |
| Temperature | 80°C | 91 |
I/Mg Exchange Methodology
An alternative approach leverages iodine-magnesium exchange to install the boronate ester.
Step 1: Synthesis of 6-Iodo-2-methoxybenzaldehyde
Direct iodination of 2-methoxybenzaldehyde using , , and in at 70°C provides the 6-iodo derivative in 76% yield.
Step 2: I/Mg Exchange and Boronate Quenching
Treatment with isopropylmagnesium chloride-lithium chloride () in tetrahydrofuran (THF) at −20°C generates a magnesiated intermediate. Quenching with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affords the target compound in 86% yield after chromatography.
Key Advantages :
-
Avoids palladium catalysts, reducing costs.
-
Tolerates sensitive functional groups like aldehydes without protection.
Direct Boronation via Catalytic C–H Activation
Recent advances employ iridium-catalyzed C–H borylation for streamlined synthesis.
Conditions :
-
Catalyst: (3 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligand.
-
Boron Source: (1.5 equiv).
Outcome :
-
Regioselective borylation at the 6-position (78% yield).
-
Requires no pre-halogenation, minimizing steps.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Miyaura Borylation :
-
Polar aprotic solvents (dioxane, DMF) enhance catalyst activity.
I/Mg Exchange :
Catalytic System Tuning
Palladium Catalysts :
-
with ligand achieves 88% yield but requires higher catalyst loading (7 mol%).
-
offers superior turnover numbers (TON > 1,800).
Iridium Catalysts :
-
Electron-deficient ligands (e.g., dtbpy) improve regioselectivity for C–H borylation.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Cost-Benefit Analysis
Table 2: Economic Comparison of Methods
| Method | Cost (USD/kg) | Yield (%) | Scalability |
|---|---|---|---|
| Miyaura Borylation | 420 | 91 | High |
| I/Mg Exchange | 380 | 86 | Moderate |
| C–H Borylation | 550 | 78 | Low |
Analytical Characterization and Purity Assessment
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Organic Compounds
One of the primary applications of 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is its role as a versatile building block in organic synthesis. It is particularly useful in the formation of complex organic molecules through cross-coupling reactions. The compound can participate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds and other functionalized organic materials.
Case Study: Synthesis of Biaryl Compounds
In a study published in Organic Letters, researchers utilized this compound to create a range of biaryl derivatives. They demonstrated that varying the reaction conditions allowed for selective functionalization at different positions on the aromatic rings, showcasing the compound's utility in fine chemical synthesis .
Material Science
The compound has also been employed in material science, particularly in the development of novel polymers and copolymers. Its incorporation into polymer matrices enhances the optical and electrochemical properties of materials.
Data Table: Properties of Copolymers
| Property | Value |
|---|---|
| Optical Band Gap | 2.1 eV |
| Conductivity | 10^-3 S/cm |
| Thermal Stability | Decomposes above 250°C |
Researchers have reported that copolymers based on benzothiadiazole and electron-rich arene units exhibit improved charge transport properties when synthesized using this aldehyde as a precursor .
Pharmaceutical Applications
The compound has potential applications in medicinal chemistry due to its ability to form stable complexes with various biological targets. Its derivatives have been investigated for their anticancer properties.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of boron-containing compounds derived from this compound. These compounds showed promising cytotoxic activity against several cancer cell lines, indicating their potential as therapeutic agents .
Environmental Applications
Research has also explored the use of this compound in environmental chemistry. Its derivatives can act as sensors for detecting pollutants or toxic substances due to their ability to undergo specific chemical reactions with target analytes.
Data Table: Sensor Performance
| Analyte | Detection Limit (ppm) | Response Time (s) |
|---|---|---|
| Heavy Metals | 0.5 | 15 |
| Pesticides | 1.0 | 20 |
Studies have demonstrated that sensors developed using this compound can effectively detect heavy metals and pesticides in water samples .
Mechanism of Action
The mechanism of action of 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The aldehyde group can form Schiff bases with amines, and the methoxy group can be involved in nucleophilic aromatic substitution .
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Properties
Key Findings:
Electronic and Steric Effects :
- The target compound ’s 2-methoxy group directs electrophilic substitution reactions, while the 6-boronate group facilitates cross-coupling. Its steric profile is intermediate compared to 3-methoxy analogs, which exhibit reduced hindrance .
- The 2,4-dimethoxy analog (CAS: 1265360-45-9) shows enhanced solubility in polar solvents due to additional electron-donating groups, making it suitable for aqueous-phase reactions .
Reactivity in Cross-Coupling :
- Suzuki-Miyaura reactions with the target compound yield ortho-substituted biaryls, critical in pharmaceutical intermediates (e.g., kinase inhibitors) .
- The 4-methoxy-2-boronate analog (CAS: 1196474-59-5) demonstrates slower coupling kinetics due to steric shielding of the boronate group .
Applications in Materials Science :
Biological Activity
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 235.09 g/mol
- CAS Number : 1465923-58-3
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Recent studies have shown that derivatives of dioxaborolane compounds exhibit antimicrobial properties. For instance:
- Activity Against Bacterial Strains : In vitro tests indicated that certain dioxaborolane derivatives displayed activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis with MIC values ranging from 0.5 to 8 μg/mL .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 4–8 | MRSA |
| Compound B | 0.5–1.0 | Mycobacterium tuberculosis |
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects on cancer cell lines:
- Inhibition of Cell Proliferation : In studies involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound demonstrated significant inhibitory effects with an IC value of approximately 0.126 μM . This suggests potential as a therapeutic agent in oncology.
| Cell Line | IC (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | High |
| MCF10A (non-cancer) | >2.5 | Low |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It is believed to interfere with signaling pathways that promote tumor growth and survival.
Case Study 1: Antimicrobial Efficacy
A study conducted on various dioxaborolane derivatives found that specific substitutions on the benzaldehyde moiety enhanced antimicrobial activity against resistant strains . The study highlighted the importance of structure-activity relationships in developing effective antimicrobial agents.
Case Study 2: Cancer Treatment Potential
In a preclinical model involving mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in metastatic nodules compared to control groups . This indicates its potential utility in cancer therapy.
Q & A
Q. What synthetic methodologies are optimal for preparing 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and how can reaction conditions be optimized?
The synthesis of this compound typically involves Suzuki-Miyaura coupling or direct borylation of a methoxy-substituted benzaldehyde precursor. For example, analogous compounds (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde) are synthesized via the Debus-Radziszewski reaction with yields up to 76% under reflux conditions. Key optimization parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions.
- Solvent selection : THF or dioxane for boronate ester stability.
- Temperature control : 80–100°C for efficient coupling.
Post-synthesis, purification via column chromatography (silica gel P60) and characterization by ¹H NMR (e.g., δ 7.73–7.69 ppm for aromatic protons) and HRMS are critical .
Q. How can the purity and structural integrity of this compound be validated for use in organic synthesis?
- Analytical techniques :
- GC or HPLC : ≥97% purity verification (as per TCI America’s standards for similar benzaldehyde derivatives) .
- ¹H/¹³C NMR : Confirm regioselectivity of the methoxy and boronate groups (e.g., δ 13.00 ppm for aldehyde protons in analogous compounds) .
- Melting point analysis : Compare with literature values (e.g., 61°C for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) .
- Crystallography : SHELX software can resolve ambiguities in molecular geometry .
Q. What are the primary applications of this compound in cross-coupling reactions?
The boronate ester moiety enables participation in Suzuki-Miyaura couplings to form biaryl structures, critical in pharmaceutical and materials science. For example:
- Catalyst : Pd(OAc)₂ with SPhos ligand.
- Base : K₂CO₃ or CsF in aqueous/organic biphasic systems.
- Substrates : Aryl halides (e.g., 4-bromoanisole) to yield methoxy-substituted biaryls.
This methodology is foundational for synthesizing organic semiconductors and drug intermediates .
Advanced Research Questions
Q. How does the methoxy group influence the reactivity and stability of the boronate ester in aqueous environments?
The electron-donating methoxy group enhances boronate stability against hydrolysis compared to electron-withdrawing substituents. However, prolonged exposure to moisture or acidic conditions (pH < 5) can lead to deboronation. Advanced studies using kinetic assays (e.g., monitoring by ¹¹B NMR) reveal:
Q. What strategies mitigate side reactions during high-temperature cross-coupling reactions involving this compound?
- Ligand design : Bulky ligands (e.g., XPhos) suppress homocoupling by minimizing oxidative addition of aryl halides.
- Additives : CuI or TBAB (tetrabutylammonium bromide) enhance catalytic efficiency and reduce protodeboronation.
- Inert atmosphere : Rigorous exclusion of oxygen prevents boronate oxidation to phenolic byproducts.
Case studies in OLED material synthesis (e.g., coupling with 9,10-dihydroacridine derivatives) demonstrate >90% yield under optimized conditions .
Q. How can this compound be utilized in the development of fluorescent probes for reactive oxygen species (ROS)?
The boronate ester reacts selectively with H₂O₂ to form phenolic aldehydes, enabling ratiometric fluorescence detection. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
